The primary source of periplogenin is the bark of Periploca sepium, a traditional medicinal plant used in various cultures for its health benefits. The extraction process typically involves using organic solvents to isolate the active compounds from the plant material, ensuring high purity and efficacy for research and therapeutic applications .
Periplogenin is classified as a flavonoid glycoside, which is a type of polyphenolic compound. Flavonoids are known for their antioxidant properties and play significant roles in plant physiology and human health. The specific classification of periplogenin highlights its relevance in pharmacology and biochemistry, particularly concerning its mechanisms of action against cellular processes involved in cancer progression and inflammation .
The synthesis of periplogenin can be achieved through various methods, including extraction from natural sources and synthetic pathways. The most common approach involves solvent extraction techniques, where dried plant material is treated with solvents like ethanol or methanol to dissolve the flavonoids. The extract is then concentrated and purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate periplogenin from other components .
This method ensures that the final product retains high purity levels suitable for biological testing .
Periplogenin has a complex molecular structure characterized by multiple hydroxyl groups and a glycosidic bond. Its molecular formula is C21H24O10, with a molecular weight of approximately 432 g/mol. The structure includes a flavonoid backbone typical of many plant-derived compounds, which contributes to its biological activity.
The structural configuration plays a crucial role in its interaction with biological targets, influencing its efficacy as an anti-cancer agent .
Periplogenin undergoes various chemical reactions that contribute to its biological activities. Notably, it can interact with cellular pathways involved in apoptosis (programmed cell death) and inflammation.
These reactions underline the compound's potential as a therapeutic agent against cancer and inflammatory diseases.
The mechanism of action of periplogenin involves multiple pathways:
Research indicates that periplogenin effectively reduces cell proliferation rates by up to 50% in certain cancer cell lines when administered at specific concentrations over defined periods .
These properties are significant for determining suitable formulation strategies for therapeutic applications .
Periplogenin has several scientific uses:
The ongoing research into periplogenin's mechanisms continues to reveal its potential benefits across various fields of medicine and pharmacology .
Periplogenin (C₂₃H₃₄O₅) is a cardenolide-type steroid aglycone derived primarily from the root bark of Periploca sepium Bunge (Cortex Periplocae, known as "Xiangjiapi" in Traditional Chinese Medicine (TCM). This botanical resource has been pharmacologically utilized for centuries across East Asian medicinal systems, particularly for managing inflammatory and autoimmune conditions such as rheumatoid arthritis, rheumatic carditis, and traumatic injuries [1] [3]. Ethnobotanical records document its application in formulas targeting "wind-damp" obstruction syndromes—a TCM concept paralleling modern inflammatory arthritis—where practitioners employed decoctions or alcohol-based extracts to leverage its bioactive constituents [3] [9]. The plant earned the epithet "King of Vines" among indigenous communities in Southwest China due to its perceived therapeutic superiority in treating musculoskeletal disorders [3].
Historically, quality control challenges emerged due to frequent substitution of Periploca sepium with botanically distinct species like Periploca forrestii Schltr., leading to variable clinical outcomes and occasional toxicity. Such substitutions were documented in pharmacovigilance reports, including a notable incident where inadvertent contamination with Digitalis lanata (a foxglove species containing cardiac glycosides) caused adverse events attributed incorrectly to plantain preparations [1]. Despite these challenges, standardized extracts containing periplogenin continued to occupy a niche in ethnomedical arsenals, particularly in remote regions where access to conventional pharmaceuticals remained limited [9]. The compound exists as a hydrolytic metabolite of periplocin (a glycoside precursor), and its concentration varies significantly with processing methods, seasonal harvest timing, and geographical origin—factors meticulously optimized in traditional pharmacopeias [3].
Table 1: Traditional Medicinal Applications of Periplogenin-Containing Botanicals
Botanical Source | Regional Use | Traditional Indications | Preparation Methods |
---|---|---|---|
Periploca sepium Bunge | Traditional Chinese Medicine | Rheumatoid arthritis, traumatic injuries, edema | Decoctions, tinctures |
Periploca forrestii Schltr. | Tibetan Medicine | Bone strengthening, wound healing, rheumatic pain | Poultices, powdered extracts |
Caralluma tuberculata | Pakistani Traditional Medicine | Digestive disorders, inflammation | Infusions, raw consumption |
Contemporary research has pivoted toward elucidating periplogenin's molecular pharmacology, particularly its dual capacity to modulate inflammatory cascades and induce selective cytotoxicity in malignant cells. Mechanistic studies reveal its ability to suppress nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling—master regulators of cytokine production and osteoclastogenesis. In lipopolysaccharide (LPS)-induced osteolysis models, periplogenin significantly attenuated bone destruction by downregulating receptor activator of nuclear factor kappa-Β ligand (RANKL)-induced osteoclast differentiation, pseudopodia formation, and bone-resorptive activity. This occurred through inhibition of nuclear factor of activated T-cells cytoplasmic 1 (NFATc1), c-Fos, cathepsin K (CTSK), and Atp6v0d2 expression—key mediators of osteolytic damage in inflammatory arthritis and metastatic bone disease [2].
In oncology, periplogenin demonstrates multi-targeted antitumor actions. It activates reactive oxygen species (ROS)-dependent endoplasmic reticulum (ER) stress pathways in colorectal carcinoma cells, triggering apoptosis through inositol-requiring enzyme 1α (IRE1α)-apoptosis signal-regulating kinase 1 (ASK1)-c-Jun N-terminal kinase (JNK) and binding immunoglobulin protein (BIP)-eukaryotic initiation factor 2α (eIF2α)-C/EBP homologous protein (CHOP) signaling axes. Knockdown experiments confirm that CHOP or JNK suppression markedly diminishes periplogenin-induced apoptosis [6]. Notably, forward genetic screening in prostate cancer models identified ATPase Na⁺/K⁺ Transporting Subunit Alpha 1 (ATP1A1) as its direct physical target. Periplogenin binds to ATP1A1’s Thr804 residue via hydrogen bonding, inhibiting ion flux and downstream oncogenic signaling. Prostate cancer xenografts expressing ATP1A1-Thr804Ala mutations exhibit complete resistance to periplogenin, validating target specificity [4].
Table 2: Anticancer Mechanisms of Periplogenin in Experimental Models
Cancer Type | Molecular Targets | Observed Effects | Study Model |
---|---|---|---|
Colorectal Carcinoma | BIP, eIF2α, CHOP, IRE1α, ASK1, JNK | ROS-mediated ER stress; intrinsic apoptosis | HCT116, SW480 cell lines |
Prostate Carcinoma | ATP1A1 (Thr804 residue) | Inhibition of Na⁺/K⁺-ATPase; suppression of Src/STAT3 | DU145 xenografts |
Esophageal Squamous Cell | STAT3 phosphorylation | G2/M cell cycle arrest; mitochondrial apoptosis | KYSE-150 cell line |
Research expansion now focuses on three key areas:
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1